molecular formula C9H10FNO4S B6606378 3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid CAS No. 2138001-96-2

3-fluoro-4-(N-methylmethanesulfonamido)benzoicacid

Cat. No.: B6606378
CAS No.: 2138001-96-2
M. Wt: 247.25 g/mol
InChI Key: CKUIBBAWCLZPNQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a N-methylmethanesulfonamido group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-fluorobenzoic acid to introduce a nitro group at the fourth position. This is followed by reduction of the nitro group to an amino group, which is then reacted with methylmethanesulfonyl chloride to form the N-methylmethanesulfonamido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and ammonium chloride are used for nitro group reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(N-methylmethanesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the sulfonamide group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylbenzenesulfonamide
  • 3-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-(methylsulphonyl)benzoic acid

Comparison: 3-Fluoro-4-(N-methylmethanesulfonamido)benzoic acid is unique due to the presence of both the fluorine atom and the N-methylmethanesulfonamido group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-4-[methyl(methylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(16(2,14)15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUIBBAWCLZPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)C(=O)O)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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